molecular formula C19H30N4O2 B6626278 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea

Cat. No.: B6626278
M. Wt: 346.5 g/mol
InChI Key: RXNYGDADHSPJTK-UHFFFAOYSA-N
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Description

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea is a synthetic organic compound It is characterized by a complex structure that includes a cyclobutyl ring, a pyrrolidinyl-pyridine moiety, and a urea functional group

Properties

IUPAC Name

1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-15-6-7-16(17(22-15)23-10-3-4-11-23)12-20-18(24)21-13-19(14-25-2)8-5-9-19/h6-7H,3-5,8-14H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNYGDADHSPJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CNC(=O)NCC2(CCC2)COC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: Starting with a cyclobutane derivative, a methoxymethyl group is introduced via a nucleophilic substitution reaction.

    Pyrrolidinyl-Pyridine Synthesis: The pyrrolidinyl-pyridine moiety is synthesized separately, often starting from a pyridine derivative and introducing the pyrrolidine ring through a cyclization reaction.

    Coupling Reaction: The cyclobutyl intermediate and the pyrrolidinyl-pyridine are coupled using a suitable linker, such as a methyl group, through a condensation reaction.

    Urea Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The pyrrolidinyl-pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group may yield formaldehyde or formic acid, while reduction of the urea group may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving cyclobutyl and pyrrolidinyl-pyridine moieties.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea would depend on its specific biological target. Generally, such compounds may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as agonists or antagonists at specific receptors.

    Pathway Modulation: Influencing signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar compounds include those with cyclobutyl, pyrrolidinyl-pyridine, or urea functionalities. Examples include:

    Cyclobutyl Derivatives: Compounds with cyclobutyl rings used in medicinal chemistry.

    Pyrrolidinyl-Pyridine Compounds: Molecules with similar structures used as enzyme inhibitors.

    Urea Derivatives: A broad class of compounds with diverse biological activities.

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea is unique due to its specific combination of these functional groups, which may confer distinct biological properties and applications.

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